molecular formula C10H14F2N2O3 B2690214 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide CAS No. 2305526-67-2

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide

カタログ番号 B2690214
CAS番号: 2305526-67-2
分子量: 248.23
InChIキー: QPIGZHOPDZABFW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide, also known as CFI-400945, is a small-molecule inhibitor that targets the protein kinase MELK (maternal embryonic leucine zipper kinase). MELK is a serine/threonine kinase that is overexpressed in various types of cancer, including breast, lung, and ovarian cancer. CFI-400945 has shown promising results in preclinical studies as a potential anticancer agent.

作用機序

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide targets MELK, a protein kinase that is overexpressed in various types of cancer. MELK plays a role in cell proliferation, survival, and differentiation, making it an attractive target for anticancer therapy. 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide inhibits MELK activity by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to cell death. 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide also inhibits the proliferation of cancer cells by inducing cell cycle arrest in the G2/M phase.

実験室実験の利点と制限

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide has several advantages as a potential anticancer agent. It has shown efficacy in preclinical models of various types of cancer, including breast, lung, and ovarian cancer. It targets MELK, a protein kinase that is overexpressed in many types of cancer, making it a promising therapeutic target. However, there are also limitations to the use of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide in lab experiments. It has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. Additionally, the mechanism of action of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide is not fully understood, and further research is needed to elucidate its effects on downstream targets.

将来の方向性

There are several potential future directions for research on 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer cell survival and proliferation. Another area of research is the identification of biomarkers that can predict response to 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide, which could help to personalize treatment for individual patients. Additionally, further studies are needed to investigate the safety and efficacy of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide in clinical trials, and to determine its potential as a therapeutic agent for various types of cancer.

合成法

The synthesis of 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide involves several steps, starting with the reaction of N-methylpyrrolidin-3-one with ethyl 2,2-difluoroacrylate to form the intermediate compound 2,2-difluoro-3-(N-methylpyrrolidin-3-yl)acrylic acid ethyl ester. This intermediate is then reacted with 3-hydroxyprop-2-enoyl chloride to form the final product, 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide.

科学的研究の応用

2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide has been extensively studied in preclinical models of cancer, including breast, lung, and ovarian cancer. In vitro studies have shown that 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide inhibits the growth of cancer cells and induces apoptosis (programmed cell death). In vivo studies have demonstrated that 2,2-Difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide reduces tumor growth and increases survival in mouse models of breast and ovarian cancer.

特性

IUPAC Name

2,2-difluoro-2-(3-hydroxy-1-prop-2-enoylpyrrolidin-3-yl)-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O3/c1-3-7(15)14-5-4-9(17,6-14)10(11,12)8(16)13-2/h3,17H,1,4-6H2,2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPIGZHOPDZABFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(C1(CCN(C1)C(=O)C=C)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。